2-methoxybutane-1-thiol
Description
Properties
CAS No. |
1855652-76-4 |
|---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.2 |
Purity |
95 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Strategic Route Design for 2 Methoxybutane 1 Thiol
Regioselective and Stereoselective Synthesis Approaches
The synthesis of 2-methoxybutane-1-thiol requires precise control over the placement of the methoxy (B1213986) and thiol functional groups (regioselectivity) and the three-dimensional arrangement of the atoms at the chiral center (stereoselectivity).
Enantioselective Synthesis Pathways for Chiral this compound
The presence of a single stereocenter in this compound makes enantioselective synthesis a critical aspect of its production. One effective strategy involves the use of a chiral starting material. For instance, the synthesis can commence from an enantiopure butane-1,2-diol. The primary alcohol can be selectively protected, followed by methylation of the secondary alcohol to introduce the methoxy group. Subsequent deprotection and conversion of the primary alcohol to a thiol would yield the desired enantiomer of this compound.
Alternatively, asymmetric catalysis can be employed to create the chiral center. A notable approach is the asymmetric reduction of a ketone precursor, 1-hydroxybutan-2-one, to the corresponding chiral diol using a chiral catalyst. This can be followed by the synthetic steps outlined above. Lipase-mediated kinetic resolution of a racemic mixture of an intermediate, such as 2-methoxybutanoic acid, can also be a viable route to obtaining an enantiomerically enriched product. nih.gov
Another advanced method involves the palladium-catalyzed cycloaddition of trimethylenemethane with a ketone, which has been shown to produce chiral centers with high enantiomeric excess (ee). nih.gov While not directly applied to this compound, the principles can be adapted.
Table 1: Comparison of Enantioselective Strategies for this compound Synthesis
| Synthetic Strategy | Chiral Source | Key Transformation | Plausible Enantiomeric Excess (ee) |
| Chiral Pool Synthesis | Enantiopure Butane-1,2-diol | Williamson Ether Synthesis | >99% |
| Asymmetric Catalysis | Chiral Catalyst (e.g., BINAP-Ru) | Asymmetric Ketone Reduction | 90-98% |
| Kinetic Resolution | Lipase | Esterification of Racemic Acid | Up to 95% |
Diastereoselective Control in Synthetic Procedures
While this compound itself is not diastereomeric, the principles of diastereoselective control are crucial when considering its synthesis from more complex precursors or its incorporation into larger molecules with existing stereocenters. For instance, if the synthesis were to start from a chiral molecule with a pre-existing stereocenter, the introduction of the methoxy group at the second carbon would need to be controlled to produce the desired diastereomer.
Recent studies on the diastereoselective sulfa-Michael addition to cyclobutene derivatives have demonstrated the ability to achieve high diastereomeric ratios (dr) through the careful selection of catalysts and reaction conditions. nih.govresearchgate.net In one such study, the use of DBU as a catalyst in acetonitrile led to a diastereomeric ratio of >95:5. researchgate.net These findings highlight the potential for achieving high diastereoselectivity in the synthesis of sulfur-containing compounds, a principle that could be applied to more complex analogues of this compound.
Novel Reagents and Catalyst Systems in Thiol and Ether Formation
The introduction of the thiol and methoxy groups is a cornerstone of the synthesis of this compound. Modern synthetic chemistry offers a variety of novel reagents and catalysts to achieve these transformations efficiently and with high selectivity.
Development of Efficient Thiolation Methods
The conversion of a primary alcohol to a thiol can be achieved through several methods. A classic approach involves converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide or thiourea.
More recent advancements include the use of visible-light photoredox catalysis for thiol-ene reactions. mdpi.com This method allows for the anti-Markovnikov addition of a thiol to an alkene under mild conditions. For the synthesis of this compound, a precursor like 2-methoxybut-1-ene could be reacted with a thiolating agent in the presence of a photocatalyst.
Advances in Williamson Ether Synthesis and Alternatives for Methoxy Group Introduction
The Williamson ether synthesis is a fundamental method for forming ethers, involving the reaction of an alkoxide with an alkyl halide. wikipedia.org In the context of this compound synthesis, this could involve the reaction of a butane-1,2-diolate with methyl iodide. However, this reaction can be challenging for sterically hindered alcohols, where elimination reactions can compete. wikipedia.orgnih.gov
To overcome these limitations, several advanced techniques have been developed. Microwave-assisted Williamson ether synthesis can significantly reduce reaction times and improve yields. numberanalytics.com The use of phase-transfer catalysts can also enhance the reaction's efficiency. numberanalytics.com
A significant alternative to the Williamson synthesis is the copper-catalyzed etherification of alcohols. nih.gov This method has proven effective for the synthesis of sterically congested ethers and can be performed at ambient temperatures.
Table 2: Comparison of Ether Formation Methods
| Method | Catalyst/Reagent | Key Advantages | Potential Limitations |
| Williamson Ether Synthesis | Strong Base (e.g., NaH) | Well-established, versatile | Side reactions with hindered substrates |
| Microwave-Assisted Williamson | Microwave Irradiation | Reduced reaction time, improved yield | Specialized equipment required |
| Copper-Catalyzed Etherification | Copper(I) Catalyst | Tolerant of steric hindrance, mild conditions | Catalyst cost and removal |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov These principles can be applied to the synthesis of this compound in several ways.
One of the core principles is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic approaches, such as the copper-catalyzed etherification or photoredox-catalyzed thiolation, are inherently more atom-economical than stoichiometric reactions.
The use of safer solvents is another key aspect of green chemistry. skpharmteco.com Traditional organic solvents can be replaced with greener alternatives like water or deep eutectic solvents. rsc.org For instance, the thiol-ene reaction can be performed in aqueous systems, significantly reducing the environmental impact. rsc.org
Reducing derivatives by minimizing the use of protecting groups is also a crucial green chemistry principle. acs.org A synthetic route that avoids the need for protecting and deprotecting functional groups will be more efficient and generate less waste. The development of highly selective catalysts can help achieve this goal.
Finally, the use of catalysis over stoichiometric reagents is a fundamental tenet of green chemistry. nih.gov Catalytic reactions are more efficient, reduce waste, and often allow for milder reaction conditions. The use of recyclable catalysts further enhances the sustainability of the process. numberanalytics.com
Solvent-Free and Aqueous Reaction Systems
The development of synthetic routes that avoid the use of volatile and often hazardous organic solvents is a cornerstone of modern green chemistry. For the synthesis of this compound, two primary strategies can be envisaged that align with this principle: solvent-free synthesis and reactions in aqueous media.
A plausible solvent-free approach involves the microwave-assisted reaction of 2-methoxybutan-1-ol with a thionating agent. For instance, the use of Lawesson's reagent under solvent-free microwave irradiation has been effective for the conversion of various 1,4-dicarbonyl compounds to their corresponding sulfur heterocycles and can be adapted for the direct thionation of alcohols. organic-chemistry.org This method offers the advantages of rapid reaction times and often results in high yields with minimal byproduct formation. organic-chemistry.org
Another solvent-free strategy could employ solid-supported reagents. For example, a silica-alumina catalyst has demonstrated excellent activity and selectivity in the synthesis of thioethers from alcohols and thiols under solvent-free conditions. d-nb.info While this is for thioether synthesis, the underlying principle of activating the alcohol on a solid support could potentially be adapted for a reaction with a sulfur source like hydrogen sulfide (B99878).
Aqueous reaction systems are particularly attractive due to the low cost, non-flammability, and minimal environmental impact of water. A well-established method for preparing thiols that utilizes an aqueous step is the reaction of an alkyl halide with thiourea, followed by hydrolysis of the resulting isothiouronium salt. jove.comopenstax.org In the context of synthesizing this compound, the precursor 2-methoxybutan-1-ol would first be converted to 1-bromo-2-methoxybutane. This halide can then react with thiourea, and the subsequent hydrolysis is typically carried out in an aqueous basic solution to yield the final thiol. jove.com
| Synthetic Approach | Reaction Conditions | Key Advantages | Potential Challenges |
| Microwave-assisted thionation | 2-methoxybutan-1-ol, Lawesson's reagent, microwave irradiation, solvent-free | Rapid reaction, high yields, reduced byproducts | High energy input, potential for side reactions at elevated temperatures |
| Solid-supported catalysis | 2-methoxybutan-1-ol, H₂S, silica-alumina catalyst, solvent-free | Catalyst recyclability, ease of product separation | Catalyst deactivation, requires specialized equipment |
| Thiourea route | 1-bromo-2-methoxybutane, thiourea, followed by aqueous NaOH hydrolysis | Use of inexpensive reagents, well-established method | Multi-step process, generation of waste from the initial halogenation step |
Atom-Economy and Waste Minimization Strategies
Atom economy is a critical metric for evaluating the efficiency of a synthetic process, focusing on the proportion of reactant atoms that are incorporated into the desired product. researchgate.netmdpi.com Waste minimization strategies are closely linked, aiming to reduce the generation of byproducts and the use of auxiliary substances like solvents and separation agents. libretexts.org
For the synthesis of this compound, the direct conversion of 2-methoxybutan-1-ol to the corresponding thiol would represent the most atom-economical approach, as the only theoretical byproduct is water. A patented method describes the industrial preparation of alkyl thiols by reacting alkyl alcohols with hydrogen sulfide over a catalyst, which aligns with high atom economy. ias.ac.in
In contrast, the multi-step synthesis via an alkyl halide intermediate has a lower atom economy. The initial conversion of the alcohol to a halide (e.g., using HBr or PBr₃) introduces atoms that are ultimately discarded as waste. The subsequent reaction with a sulfur nucleophile, such as sodium hydrosulfide, also generates salt byproducts.
A comparative analysis of two potential routes highlights the differences in atom economy:
Route 1: Direct Thiolation (Hypothetical) CH₃CH₂CH(OCH₃)CH₂OH + H₂S → CH₃CH₂CH(OCH₃)CH₂SH + H₂O
Route 2: Via Alkyl Halide
CH₃CH₂CH(OCH₃)CH₂OH + HBr → CH₃CH₂CH(OCH₃)CH₂Br + H₂O
CH₃CH₂CH(OCH₃)CH₂Br + NaSH → CH₃CH₂CH(OCH₃)CH₂SH + NaBr
While Route 1 is theoretically superior in terms of atom economy, its practical application may be challenging due to the need for specific catalysts and potentially harsh reaction conditions. researchgate.net Route 2, although less atom-economical, often proceeds with high yields and is a well-established laboratory method. openstax.org
To minimize waste, catalytic methods are preferable to stoichiometric reagents. The use of recyclable solid acid catalysts, as mentioned previously, is a viable strategy. d-nb.info Furthermore, if a solvent is necessary, choosing a greener solvent that can be easily recycled is crucial. In the thiourea route, the aqueous waste stream would require appropriate treatment to neutralize the base and remove any sulfur-containing byproducts.
| Strategy | Description | Impact on this compound Synthesis |
| High Atom Economy Reactions | Prioritizing addition and substitution reactions that incorporate the maximum number of reactant atoms into the product. primescholars.com | The direct conversion of 2-methoxybutan-1-ol with a sulfur source like H₂S is highly atom-economical. |
| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents to promote reactions. | Employing a recyclable solid acid catalyst for the direct conversion of the alcohol would minimize inorganic waste. |
| Waste Reduction | Designing syntheses to produce fewer and less hazardous byproducts. libretexts.org | The thiourea method generates salt byproducts that need to be managed. Direct thiolation ideally produces only water as a byproduct. |
Process Optimization and Scalability for Research Applications
Optimizing the synthesis of this compound for research applications involves a systematic investigation of reaction parameters to maximize yield and purity while ensuring safety and practicality on a laboratory scale. The scalability of the chosen method is also a key consideration for producing larger quantities of the compound for further studies.
For a laboratory-scale synthesis, the two-step procedure involving the conversion of 2-methoxybutan-1-ol to an alkyl halide followed by reaction with a sulfur nucleophile is often preferred due to its reliability and the ready availability of the necessary reagents. openstax.org
Optimization of the Halogenation Step: The conversion of 2-methoxybutan-1-ol to 1-bromo-2-methoxybutane can be optimized by screening different brominating agents (e.g., PBr₃, SOBr₂, HBr) and reaction conditions (temperature, reaction time, solvent). The goal is to achieve a high conversion of the alcohol while minimizing the formation of ether byproducts.
Optimization of the Thiolation Step: The subsequent reaction of 1-bromo-2-methoxybutane with a sulfur nucleophile like sodium hydrosulfide or thiourea requires optimization of parameters such as solvent, temperature, and reaction time. When using thiourea, the conditions for the final hydrolysis step (concentration of the base, temperature) are critical for achieving a high yield of the thiol. jove.com
A Design of Experiments (DoE) approach can be systematically employed to identify the optimal reaction conditions by varying multiple factors simultaneously. This can lead to a more efficient optimization process compared to traditional one-factor-at-a-time (OFAT) methods.
Scalability: Scaling up the synthesis from milligram to gram quantities for research purposes requires careful consideration of heat transfer, mixing, and the safe handling of reagents. The exothermic nature of some of the reaction steps, such as the reaction of the alcohol with a brominating agent, needs to be managed to avoid runaway reactions.
A recent development in the synthesis of thiomorpholine demonstrated a scalable continuous flow process involving a photochemical thiol-ene reaction. acs.org While the specific chemistry is different, the principles of continuous flow processing, such as improved heat and mass transfer and enhanced safety, could potentially be applied to the synthesis of this compound, particularly for larger-scale research needs. A large-scale synthesis of an alkynyl thioether has also been demonstrated to be comparable in yield to a smaller scale reaction, highlighting the scalability of certain thiolation protocols. acs.org
| Parameter | Factors to Optimize | Considerations for Scalability |
| Reactant Concentration | Molar ratios of reactants and reagents. | Higher concentrations can improve throughput but may lead to increased exothermicity. |
| Temperature | Reaction temperature for each step. | Efficient heat dissipation is crucial on a larger scale to maintain control. |
| Reaction Time | Duration of each reaction step. | Ensuring complete reaction without significant byproduct formation. |
| Catalyst Loading | For catalytic methods, the optimal amount of catalyst. | Catalyst cost and lifetime become more significant on a larger scale. |
| Work-up and Purification | Extraction, washing, and chromatographic purification methods. | The volume of solvents and the capacity of purification equipment need to be considered. |
Advanced Spectroscopic and Chromatographic Characterization for Structural and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 2-methoxybutane-1-thiol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and the chemical environment of each nucleus.
Predicted ¹H and ¹³C NMR chemical shifts are valuable for initial assignments. The expected chemical shifts for this compound in a standard solvent like CDCl₃ are detailed below. It is important to note that actual experimental values may vary based on solvent, concentration, and temperature.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (C4) | 0.93 | 11.4 |
| CH₂ (C3) | 1.55 | 25.0 |
| CH (C2) | 3.20 | 85.0 |
| OCH₃ | 3.35 | 57.0 |
| CH₂SH (C1) | 2.60 | 28.0 |
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multi-dimensional NMR techniques are crucial for assembling the molecular structure by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on C1 and C2, C2 and C3, and C3 and C4, confirming the butane backbone. A cross-peak would also be expected between the thiol proton (SH) and the C1 methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. chemspider.com It simplifies the assignment of the ¹³C spectrum by linking it to the more resolved ¹H spectrum. For this compound, the HSQC spectrum would show cross-peaks for C1-H, C2-H, C3-H₂, C4-H₃, and the OCH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between carbon and hydrogen atoms, which is essential for connecting different spin systems. miamioh.edu Key HMBC correlations for this compound would include:
The OCH₃ protons to the C2 carbon.
The C1 protons to C2 and C3.
The C4 protons to C2 and C3.
Solid-State NMR for Complex Aggregates or Derivatives
While solution-state NMR is suitable for the monomeric form of this compound, solid-state NMR (ssNMR) becomes valuable for studying the compound in different physical states, such as in complex aggregates or when incorporated into a larger matrix. Thiols are known to form self-assembled monolayers or can be part of polymeric structures. rsc.org In such cases, ssNMR can provide information on molecular conformation and packing that is not accessible in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide insights into the local environment of the atoms in the solid state.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₅H₁₂OS), the expected exact mass can be calculated and compared to the experimental value to confirm its elemental composition with high confidence.
Table 2: HRMS Data for this compound
| Ion | Elemental Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₅H₁₃OS⁺ | 121.0682 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. libretexts.org For this compound, characteristic fragmentation pathways would involve cleavages at the C-S bond, the C-O bond, and alpha-cleavage relative to the ether oxygen.
Table 3: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)
| m/z of Fragment | Plausible Structure/Loss |
|---|---|
| 89 | Loss of H₂S |
| 73 | Cleavage of C1-C2 bond (loss of CH₂SH) |
| 59 | [CH₃OCHCH₃]⁺ |
The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule, distinguishing it from its isomers.
Isomeric Differentiation using Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Isomers of this compound, such as 3-methoxybutane-1-thiol or 1-methoxybutane-2-thiol, will have the same exact mass and may even show similar fragmentation patterns in MS/MS. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) offers an additional dimension of separation based on the size, shape, and charge of the ions as they drift through a gas-filled tube under the influence of an electric field. Different isomers, having distinct three-dimensional structures, will have different collision cross-sections (CCS) and thus different drift times. This allows for their separation and individual characterization, even when they co-elute chromatographically.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule and probing intermolecular interactions like hydrogen bonding.
FTIR Spectroscopy: FTIR is particularly sensitive to polar bonds. For this compound, key absorption bands would be expected for the S-H and C-O stretching vibrations. The S-H stretch typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C-O-C stretching of the ether group would result in a strong band around 1100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly effective for detecting vibrations of non-polar bonds. The S-H stretch, though weak in FTIR, can be observed in the Raman spectrum. The C-S stretching vibration, which appears in the 600-750 cm⁻¹ region, is often a characteristic band in the Raman spectra of thiols. royalholloway.ac.uk
Table 4: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| C-H stretch (alkane) | 2850-3000 | FTIR, Raman |
| S-H stretch | 2550-2600 | FTIR (weak), Raman |
| C-O stretch (ether) | 1070-1150 | FTIR (strong) |
The position and shape of the S-H stretching band can also provide information about hydrogen bonding. In concentrated samples, intermolecular S-H---S or S-H---O interactions can lead to a broadening and a shift to lower frequencies of this band.
Chiral Chromatography (GC-Chiral, HPLC-Chiral) for Enantiomeric and Diastereomeric Purity Determination
As this compound possesses a chiral center at the second carbon atom, the separation and quantification of its enantiomers, (R)- and (S)-2-methoxybutane-1-thiol, are crucial. Chiral chromatography is the cornerstone for determining enantiomeric excess and purity. nih.govsigmaaldrich.com
Gas Chromatography-Chiral (GC-Chiral): For volatile compounds like this compound, GC with a chiral stationary phase (CSP) is a highly effective separation technique. nih.govchromatographyonline.com Cyclodextrin-based CSPs are widely used for this purpose. chromatographyonline.comgcms.cz The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the stationary phase, leading to different retention times. nih.gov The choice of the cyclodextrin derivative (e.g., permethylated, acetylated) can significantly influence the separation selectivity. chromatographyonline.comgcms.cz Method development often involves screening various chiral columns and optimizing temperature programs to achieve baseline separation of the enantiomers. researchgate.net
High-Performance Liquid Chromatography-Chiral (HPLC-Chiral): Chiral HPLC offers a broader range of CSPs and mobile phase conditions, making it a versatile tool for enantiomeric separations. sigmaaldrich.comnih.gov Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly popular and can separate a wide variety of chiral compounds. sigmaaldrich.com For thiols that may not be sufficiently volatile for GC or require derivatization, HPLC provides a direct method of analysis. nih.gov The separation can be performed in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development. sigmaaldrich.com In some cases, pre-column derivatization with a chiral derivatizing agent can be employed to form diastereomers that can then be separated on a standard achiral column. acs.org
The following table illustrates hypothetical chromatographic data for the chiral separation of a similar chiral thiol, demonstrating the typical parameters that would be determined.
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Retention Time (min) | 12.5 | 13.8 |
| Resolution (Rs) | \multicolumn{2}{c | }{1.8} |
| Enantiomeric Excess (%) | \multicolumn{2}{c | }{98% (of S-enantiomer)} |
| Chromatographic System | \multicolumn{2}{c | }{Hypothetical GC-Chiral with a cyclodextrin-based CSP} |
This table provides illustrative data for the chiral separation of a thiol. The values are not specific to this compound but represent a typical outcome of a successful chiral separation.
Hyphenated Analytical Techniques for Complex Mixture Analysis (e.g., GC-MS, GC×GC-MS)
In many applications, this compound may be present as a minor component in a complex matrix, such as a food flavor extract or a petroleum product. acs.orgsyxbsyjg.com Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of a detector like a mass spectrometer, are indispensable for such analyses. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a workhorse technique for the analysis of volatile and semi-volatile compounds. nih.gov As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparison with spectral libraries or through interpretation of the fragmentation pattern. For this compound, characteristic fragments would likely arise from the cleavage of the C-S bond, the loss of the methoxy (B1213986) group, and fragmentation of the butyl chain.
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS): For extremely complex samples, the peak capacity of one-dimensional GC may be insufficient to resolve all components. GC×GC-MS provides a significant enhancement in separation power by employing two columns with different stationary phases connected in series. gcms.cztechnologynetworks.com This results in a two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity), greatly improving resolution and allowing for the detection of trace components that would be co-eluted in a single-column separation. chromatographyonline.com This technique is particularly valuable for the analysis of volatile sulfur compounds in challenging matrices like coffee or petroleum. chromatographyonline.comgcms.cz
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Possible Fragment Ion |
| 120 | 25 | [M]⁺ (Molecular Ion) |
| 89 | 100 | [M - OCH₃]⁺ |
| 73 | 45 | [M - SH]⁺ |
| 57 | 80 | [C₄H₉]⁺ |
| 45 | 60 | [CH₂OCH₃]⁺ |
This table presents a hypothetical mass spectrum for this compound, illustrating plausible fragmentation patterns. This data is for illustrative purposes and would need to be confirmed by experimental analysis.
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of 2 Methoxybutane 1 Thiol
Reactivity of the Thiol Group (-SH)
The thiol group is the more reactive of the two functional groups in 2-methoxybutane-1-thiol, largely defining its chemical personality. Its reactivity stems from the polarizability of the sulfur atom, the moderate acidity of the thiol proton, and the strong nucleophilicity of the corresponding thiolate anion.
The sulfur atom in the thiol group of this compound can exist in various oxidation states, leading to a range of oxidation products. The most common oxidation pathway involves the formation of a disulfide, bis(2-methoxybutyl) disulfide, through the coupling of two thiol molecules. This reaction can be initiated by a variety of mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), and often proceeds via a thiyl radical intermediate.
Further oxidation under stronger conditions can lead to the formation of sulfenic acids, sulfinic acids, and ultimately sulfonic acids. Alternatively, stepwise oxidation can yield the corresponding sulfoxide and sulfone. The precise product distribution is highly dependent on the nature of the oxidant and the reaction conditions. For instance, controlled oxidation with one equivalent of a reagent like meta-chloroperoxybenzoic acid (m-CPBA) would favor the formation of the sulfoxide, while an excess of the oxidant would lead to the sulfone.
| Oxidizing Agent | Product(s) | Conditions |
| I₂, air (O₂) | bis(2-methoxybutyl) disulfide | Mild |
| H₂O₂ | bis(2-methoxybutyl) disulfide | Mild |
| m-CPBA (1 equiv.) | 2-methoxybutane-1-sulfoxide | Controlled |
| m-CPBA (>2 equiv.) | 2-methoxybutane-1-sulfone | Excess |
| KMnO₄, HNO₃ | 2-methoxybutane-1-sulfonic acid | Strong |
Deprotonation of the thiol group with a suitable base, such as a hydroxide or an alkoxide, generates the highly nucleophilic 2-methoxybutane-1-thiolate anion. This anion is an excellent nucleophile for Sₙ2 reactions, readily attacking a wide range of electrophilic carbon centers. For example, it can react with primary alkyl halides, such as methyl iodide or ethyl bromide, to form the corresponding thioethers.
The kinetics of these Sₙ2 reactions are influenced by several factors, including the nature of the leaving group on the electrophile, the solvent, and the reaction temperature. The presence of the methoxy (B1213986) group at the 2-position may exert a modest steric hindrance, potentially slowing the reaction rate compared to a simple primary thiol, though its electronic influence is generally minimal in this context.
| Electrophile | Leaving Group | Product |
| Methyl iodide | I⁻ | 2-methoxy-1-(methylthio)butane |
| Ethyl bromide | Br⁻ | 1-(ethylthio)-2-methoxybutane |
| Benzyl chloride | Cl⁻ | 1-(benzylthio)-2-methoxybutane |
The thiol group of this compound can participate in addition reactions to carbon-carbon multiple bonds. The thiol-ene reaction involves the radical-mediated addition of the S-H bond across a double bond (alkene). This reaction is typically initiated by photolysis or thermal decomposition of a radical initiator and proceeds via a free-radical chain mechanism, leading to the formation of a thioether.
In contrast, the Thiol-Michael addition is a conjugate addition reaction where the thiolate anion acts as a nucleophile, attacking an electron-deficient carbon-carbon double bond, such as those found in α,β-unsaturated carbonyl compounds. This reaction is base-catalyzed and results in the formation of a new carbon-sulfur bond. The stereoselectivity of these additions can be influenced by the structure of the reactants and the presence of chiral catalysts.
While not as strong as the hydrogen bonds formed by alcohols, the thiol group of this compound is capable of participating in hydrogen bonding. It can act as a hydrogen bond donor through the S-H proton and as a hydrogen bond acceptor through the lone pairs on the sulfur atom. These interactions can influence the physical properties of the compound, such as its boiling point and solubility, and can also play a role in its reactivity by stabilizing transition states or interacting with solvents.
Reactivity of the Methoxy Group (-OCH₃)
The methoxy group is generally less reactive than the thiol group. Its primary mode of reactivity involves the cleavage of the ether linkage.
The carbon-oxygen bond of the methoxy group in this compound can be cleaved under harsh reaction conditions, typically requiring strong acids. The most common reagents for ether cleavage are strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via a protonated ether intermediate, followed by nucleophilic attack by the halide ion.
The regioselectivity of the cleavage depends on the nature of the groups attached to the ether oxygen. In the case of this compound, the reaction with HBr or HI would likely proceed via an Sₙ2 mechanism, with the halide attacking the less sterically hindered methyl group to yield methanol and 2-halobutane-1-thiol. However, under forcing conditions or with different substrates, an Sₙ1 mechanism might be favored.
| Reagent | Conditions | Products |
| HBr (conc.) | High Temperature | 2-bromobutane-1-thiol, Methanol |
| HI (conc.) | High Temperature | 2-iodobutane-1-thiol, Methanol |
| BBr₃ | Anhydrous | 2-bromobutane-1-thiol, (CH₃O)BBr₂ |
Stability and Reactivity in Acidic and Basic Environments
The stability and reactivity of this compound are profoundly influenced by the pH of its environment. The presence of both a weakly acidic thiol group and a basic ether linkage dictates its behavior in acidic and basic media.
In Acidic Environments:
Under acidic conditions, the ether oxygen of the methoxy group is susceptible to protonation, forming an oxonium ion. This protonation event makes the ether a much better leaving group, and subsequent cleavage of the C-O bond can occur. The cleavage can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the carbon atoms attached to the ether oxygen. For this compound, the carbon of the methoxy group is a primary carbon, and the other is a secondary carbon. Attack by a nucleophile (such as a halide ion from the acid) would likely occur at the less substituted methyl group via an S(_N)2 pathway, yielding 2-hydroxybutane-1-thiol and a methyl halide. However, if a strong acid with a non-nucleophilic counter-ion is used, an S(_N)1 pathway involving a secondary carbocation intermediate at the C2 position might be possible, though less favored.
The thiol group is less basic than the ether oxygen and is therefore less likely to be protonated. While protonated thiols (thiolonium ions) can exist, they are generally formed under superacid conditions. Thus, the primary site of interaction with acid is expected to be the methoxy group.
In Basic Environments:
In the presence of a base, the most significant reaction is the deprotonation of the thiol group, which is significantly more acidic than an alcohol. masterorganicchemistry.comchemistrysteps.com This deprotonation results in the formation of a thiolate anion (2-methoxybutane-1-thiolate). This thiolate is a potent nucleophile and will readily participate in a variety of reactions, most notably S(_N)2 reactions with alkyl halides to form thioethers. masterorganicchemistry.com The ether linkage, in contrast, is generally stable and unreactive under basic conditions. Ethers require strong bases to induce cleavage, a reaction not typically observed under standard basic conditions.
A summary of the expected reactivity in acidic and basic environments is presented in Table 1.
| Environment | Primary Reactive Site | Expected Initial Reaction | Potential Subsequent Reactions |
|---|---|---|---|
| Acidic (e.g., HBr, HI) | Methoxy Group (Ether Oxygen) | Protonation to form an oxonium ion | C-O bond cleavage via SN2 or SN1 to form 2-hydroxybutane-1-thiol and a methyl halide. |
| Basic (e.g., NaOH, NaH) | Thiol Group | Deprotonation to form a thiolate anion | Nucleophilic attack (e.g., SN2 reaction with an electrophile). |
Interplay between Thiol and Methoxy Functionalities on Reactivity
The methoxy group, being an electron-donating group through resonance and electron-withdrawing through induction, can exert a modest electronic effect on the thiol group. The inductive effect, which weakens with distance, would be expected to slightly increase the acidity of the thiol proton compared to an unsubstituted alkyl thiol. However, this effect is likely to be small.
A more significant interaction could be steric hindrance. The methoxy group at the 2-position may sterically hinder the approach of bulky reagents to the thiol group at the 1-position. This could influence the rates of reactions involving the thiol.
Conversely, the thiol group can influence reactions involving the methoxy group. For example, under conditions where the ether is cleaved, the presence of the thiol could potentially lead to intramolecular cyclization products, although the formation of a four-membered ring would be entropically disfavored. Under oxidative conditions, the highly reactive thiol group would be the primary site of reaction, effectively protecting the ether group from oxidation.
The proximity of the two functional groups also raises the possibility of intramolecular hydrogen bonding between the thiol hydrogen and the ether oxygen. However, given the larger size and lower electronegativity of sulfur compared to oxygen, hydrogen bonding involving thiols is generally weaker than in alcohols.
Reaction Mechanisms and Kinetic Studies under Diverse Conditions
Nucleophilic Substitution Reactions:
In basic media, the deprotonated thiolate of this compound would act as a strong nucleophile. For an S(_N)2 reaction with an alkyl halide (e.g., methyl iodide), the reaction would be expected to follow second-order kinetics.
Rate = k[2-methoxybutane-1-thiolate][CH(_3)I]
A kinetic study would involve varying the concentrations of the thiolate and the alkyl halide and measuring the initial reaction rate to determine the rate constant, k. The effect of temperature on the rate constant would allow for the determination of the activation energy (Ea) for the reaction.
A hypothetical set of kinetic data for the reaction of 2-methoxybutane-1-thiolate with methyl iodide is presented in Table 2.
| Experiment | [2-Methoxybutane-1-thiolate] (M) | [CH3I] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 3.0 x 10-4 |
Acid-Catalyzed Ether Cleavage:
The acid-catalyzed cleavage of the ether would exhibit a more complex kinetic profile. The rate would depend on the concentration of the ether and the acidity of the solution.
Rate = k[this compound][H(_+)]
Kinetic studies would involve monitoring the disappearance of the starting material or the appearance of a product at different pH values and initial substrate concentrations. The dependence of the rate on the nature of the acid and the nucleophilicity of its conjugate base would help to elucidate whether the mechanism is predominantly S(_N)1 or S(_N)2.
Oxidation of the Thiol Group:
Thiols are readily oxidized to disulfides by mild oxidizing agents such as iodine (I(_2)) or hydrogen peroxide (H(_2)O(_2)). libretexts.org Stronger oxidizing agents can further oxidize the disulfide to sulfonic acids. The kinetics of the oxidation of this compound would likely be first order in both the thiol and the oxidizing agent.
Rate = k[this compound][Oxidant]
Kinetic studies under various conditions (e.g., varying pH, solvent, and temperature) would provide insights into the reaction mechanism, including the nature of the reactive intermediates. For instance, the rate of oxidation is often pH-dependent, as the thiolate anion is more readily oxidized than the neutral thiol.
Table 3 provides a summary of the expected kinetic behavior for key reactions of this compound.
| Reaction Type | Typical Reagents | Expected Rate Law | Key Parameters for Kinetic Study |
|---|---|---|---|
| SN2 Nucleophilic Substitution | Base, Alkyl Halide | Rate = k[Thiolate][Alkyl Halide] | Concentration of reactants, Temperature |
| Acid-Catalyzed Ether Cleavage | Strong Acid (e.g., HBr) | Rate = k[Ether][H+] | pH, Substrate concentration, Nucleophilicity of counter-ion |
| Oxidation to Disulfide | Mild Oxidant (e.g., I2) | Rate = k[Thiol][Oxidant] | Concentration of reactants, pH, Temperature |
Theoretical and Computational Chemistry for 2 Methoxybutane 1 Thiol
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational landscape of molecules. nih.gov DFT methods offer a good balance between computational cost and accuracy, making them a popular choice for studying medium-sized organic molecules. uit.no
A systematic conformational search can be performed by rotating the dihedral angles associated with the C-C, C-O, and C-S bonds. For each resulting geometry, an energy minimization calculation is carried out to locate the nearest local minimum. The relative energies of these optimized conformers can then be compared to identify the most stable structures. For instance, a study on 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane utilized DFT to identify stable conformations arising from the rotation of substituents. pearson.com A similar approach for 2-methoxybutane-1-thiol would likely reveal that staggered conformations are energetically favored over eclipsed ones, and that intramolecular interactions, such as weak hydrogen bonds between the thiol hydrogen and the methoxy (B1213986) oxygen, could influence the conformational preferences.
Table 1: Illustrative Relative Energies of Hypothetical Conformations of this compound
| Conformer | Dihedral Angle (C1-C2-O-C(methoxy)) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche 1 | 60° | 0.5 - 1.5 |
| Gauche 2 | -60° | 0.5 - 1.5 |
| Eclipsed | 0° | > 3.0 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
The charge distribution within this compound provides insights into its polarity and the reactivity of different atomic sites. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate partial atomic charges. It is expected that the oxygen and sulfur atoms will carry partial negative charges due to their higher electronegativity, while the hydrogen of the thiol group and the carbon atoms bonded to oxygen and sulfur will have partial positive charges.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. researchgate.net For a thiol, the HOMO is typically associated with the lone pair electrons on the sulfur atom, making it a good nucleophile. masterorganicchemistry.com The LUMO, on the other hand, would likely be an anti-bonding orbital, ready to accept electrons from a nucleophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. longdom.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
Table 2: Representative Frontier Molecular Orbital Energies for a Simple Thiol (e.g., Methanethiol) Calculated with DFT
| Molecular Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 10.7 |
Note: This table provides example values for a related compound to illustrate the concept. Data for this compound would require specific calculations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.gov This is particularly useful for understanding the reactivity of the thiol group in this compound.
Thiols can undergo various reactions, such as oxidation to disulfides or nucleophilic substitution. libretexts.orgyoutube.com For any proposed reaction mechanism, computational methods can be used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.
For example, the oxidation of a thiol to a disulfide involves the formation of a sulfur-sulfur bond. Computational modeling of this process would involve identifying the transition state for the initial reaction step, which could be the reaction of the thiol with an oxidizing agent. nih.gov A reaction coordinate analysis, which involves mapping the energy profile along the reaction pathway, can provide a detailed picture of the energy changes that occur during the reaction. Computational studies on the reaction of thiols with radicals have determined activation barriers for propagation and chain-transfer steps. acs.orgresearchgate.net
Reactions are often carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. nih.gov Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. nih.gov The polarizable continuum model (PCM) is a commonly used implicit solvation model.
For reactions involving charged or highly polar species, solvent effects can be substantial. The oxidation of thiols, for instance, can proceed through ionic intermediates, and the stability of these intermediates will be highly dependent on the polarity of the solvent. Computational studies on thiol-ene reactions have shown that solvents can significantly impact the kinetics, with nonpolar solvents sometimes favoring certain reaction steps. acs.orgnih.gov Therefore, accurately modeling the reactions of this compound would require the inclusion of solvent effects to obtain results that are relevant to experimental conditions.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict various spectroscopic parameters with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of unknown compounds. chemaxon.com
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool in organic chemistry. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus in the molecule. longdom.org These can then be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS). For this compound, such calculations would predict the chemical shifts for the different hydrogen and carbon atoms, which would be influenced by the local electronic environment created by the methoxy and thiol groups. youtube.comyoutube.com
Vibrational frequencies, which are observed in Infrared (IR) and Raman spectroscopy, can also be calculated computationally. psu.eduyoutube.com After geometry optimization, a frequency calculation can be performed to obtain the harmonic vibrational frequencies and their corresponding normal modes. uit.no These calculated frequencies are often scaled by an empirical factor to better match experimental values. For this compound, characteristic vibrational modes would include the S-H stretch, C-S stretch, C-O stretch, and various C-H stretching and bending modes. researchgate.net
Table 3: Illustrative Predicted Spectroscopic Data for a Molecule with Thiol and Methoxy Groups
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (S-H) | 1.0 - 1.6 ppm |
| ¹³C NMR Chemical Shift (C-S) | 20 - 40 ppm |
| ¹³C NMR Chemical Shift (C-O) | 55 - 80 ppm |
| IR Frequency (S-H stretch) | 2550 - 2600 cm⁻¹ |
| IR Frequency (C-O stretch) | 1075 - 1150 cm⁻¹ |
Note: This table provides typical ranges for functional groups similar to those in this compound. Precise predictions require specific calculations for the target molecule.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their interactions over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, intermolecular interactions, and macroscopic properties. For a molecule like this compound, MD simulations can elucidate how its structural features, such as the flexible butane backbone, the ether linkage, and the thiol group, govern its behavior in various environments.
The foundation of an accurate MD simulation lies in the selection of a suitable force field, which is a set of mathematical functions and associated parameters that describe the potential energy of the system. nih.govuiuc.edu Force fields for organic molecules like this compound are typically developed and parameterized to reproduce experimental data and high-level quantum mechanical calculations. nih.govnih.gov Commonly used force fields for such molecules include the CHARMM General Force Field (CGenFF) and the Optimized Potentials for Liquid Simulations (OPLS) force field. nih.govnih.gov
The potential energy function in a typical force field is composed of both bonded and non-bonded terms. uiuc.edu
Table 1: Components of a Typical Force Field for this compound
| Interaction Term | Description | Mathematical Form (Example) |
| Bond Stretching | Energy required to stretch or compress a covalent bond. | Vbond = Kb(b - b0)2 |
| Angle Bending | Energy required to bend the angle between three bonded atoms. | Vangle = Kθ(θ - θ0)2 |
| Dihedral Torsion | Energy associated with the rotation around a covalent bond. | Vdihedral = Kχ(1 + cos(nχ - δ)) |
| van der Waals | Short-range repulsive and long-range attractive forces between non-bonded atoms. | VvdW = 4εij[(σij/rij)12 - (σij/rij)6] (Lennard-Jones potential) |
| Electrostatic | Coulombic interactions between atomic partial charges. | Velec = (qiqj) / (4πε0rij) |
To simulate the dynamic behavior of this compound, a simulation box would be constructed containing multiple molecules of the compound, often solvated in a chosen medium or in a pure liquid state. The simulation would then be run for a sufficient length of time, typically from nanoseconds to microseconds, to allow for adequate sampling of the molecular motions and interactions.
Analysis of the resulting trajectory can reveal a wealth of information about the dynamic behavior of this compound. For instance, the conformational flexibility of the butane chain and the rotation around the C-O and C-S bonds can be characterized by analyzing the dihedral angle distributions.
Intermolecular interactions are another key aspect that can be investigated through MD simulations. The primary modes of interaction for this compound would involve hydrogen bonding through the thiol group (though weaker than with hydroxyl groups), and dipole-dipole and van der Waals interactions involving the ether group and the alkyl chain. The radial distribution function (RDF) is a common tool used to quantify these interactions by describing the probability of finding another atom at a certain distance from a reference atom.
Table 2: Hypothetical Radial Distribution Function Peak Distances for Pure this compound
| Atom Pair | Interaction Type | Expected Peak Distance (Å) |
| S-H --- S | Hydrogen Bond | ~2.5 - 3.0 |
| O --- H-C | Weak Hydrogen Bond / Dipole | ~2.8 - 3.5 |
| Calkyl --- Calkyl | van der Waals | ~4.0 - 5.0 |
These simulations can also be used to calculate macroscopic properties such as density, viscosity, and diffusion coefficients, which are direct outcomes of the underlying molecular dynamics and intermolecular forces. By understanding these fundamental behaviors, a more complete picture of the chemical nature of this compound can be developed.
Advanced Applications in Organic Synthesis, Catalysis, and Materials Science
Utilization as a Chiral Ligand in Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of progress in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries. The structure of 2-methoxybutane-1-thiol makes it a promising candidate for a chiral ligand.
Design and Synthesis of Metal Complexes with this compound Ligands
The synthesis of metal complexes bearing chiral thiol ligands is a well-established field. Typically, the thiol proton of this compound would be deprotonated using a base to form a thiolate. This thiolate anion then acts as a soft donor, readily coordinating to a variety of transition metals such as palladium, rhodium, iridium, copper, and gold. researchgate.netresearchgate.net The methoxy (B1213986) group present in the ligand backbone could also potentially coordinate to the metal center, creating a bidentate chelating ligand, which can enhance the stability and rigidity of the resulting metal complex.
The design of these complexes would focus on creating a well-defined chiral environment around the metal's active site. The stereochemistry of the 2-methoxybutyl group would directly influence the spatial arrangement of the other ligands and the substrate, thereby directing the stereochemical outcome of a catalyzed reaction. The synthesis would typically involve the reaction of a suitable metal precursor (e.g., a metal halide or acetate) with the deprotonated this compound in an appropriate solvent.
Table 1: Representative Metals and Precursors for Complexation with Thiolate Ligands
| Metal | Common Precursors | Potential Coordination Geometry |
| Palladium (Pd) | Pd(OAc)₂, PdCl₂(CH₃CN)₂ | Square Planar |
| Rhodium (Rh) | [Rh(COD)Cl]₂, Rh(acac)(CO)₂ | Square Planar, Octahedral |
| Iridium (Ir) | [Ir(COD)Cl]₂ | Square Planar, Octahedral |
| Copper (Cu) | CuI, Cu(OTf)₂ | Tetrahedral, Square Planar |
| Gold (Au) | AuCl(SMe₂) | Linear |
This table is illustrative and based on common practices in coordination chemistry with thiol-based ligands.
Enantioselective Transformations Catalyzed by Derived Complexes
Metal complexes derived from chiral thiols are known to catalyze a range of enantioselective transformations. researchgate.net By analogy, complexes of this compound could be expected to be active in reactions such as:
Asymmetric Allylic Alkylation: Palladium complexes with chiral sulfur ligands have been successfully employed in the Tsuji-Trost reaction to form new carbon-carbon bonds with high enantioselectivity. researchgate.net
Conjugate Addition Reactions: Chiral copper and rhodium complexes are known to catalyze the addition of nucleophiles to α,β-unsaturated compounds, a powerful tool for constructing chiral molecules. researchgate.net
Asymmetric Hydrogenation: While phosphine (B1218219) ligands are more common, chiral sulfur-containing ligands have shown promise in the enantioselective hydrogenation of olefins and ketones. researchgate.net
The effectiveness of these catalysts would be highly dependent on the specific metal center, the reaction conditions, and the nature of the substrate. The methoxy group in this compound could play a crucial secondary role by influencing the electronic properties of the metal center or through non-covalent interactions with the substrate.
Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules
Chiral building blocks are fundamental to the efficient synthesis of complex, biologically active molecules. The defined stereochemistry of this compound makes it a valuable starting material for the construction of more elaborate structures.
Precursor for Advanced Pharmaceuticals or Agrochemicals (Synthetic Route Focus Only)
The concept of "chiral pool" synthesis involves using readily available, enantiomerically pure natural products as starting materials. nih.gov While this compound itself may not be a natural product, its defined stereocenter allows it to serve as a synthetic equivalent. A synthetic route could involve the initial modification of the thiol group, for example, through S-alkylation or oxidation to a sulfone, to introduce new functionalities. The methoxy group could be retained as a key structural feature or be a precursor to a hydroxyl group via demethylation, allowing for further synthetic transformations.
For instance, the thiol could be used to introduce a sulfur-containing side chain into a larger molecular scaffold, a common motif in many pharmaceutical compounds. The stereocenter would be preserved throughout the synthetic sequence, ensuring the final product is obtained as a single enantiomer.
Stereodefined Synthetic Intermediates
The inherent chirality of this compound can be used to control the stereochemistry of subsequent reactions, a process known as substrate-controlled stereoselection. ethz.ch By attaching the 2-methoxybutyl group to a prochiral molecule, the existing stereocenter can direct the approach of reagents, leading to the formation of new stereocenters with a high degree of diastereoselectivity.
For example, the thiol could be reacted with a prochiral enone. The resulting thioether, now containing a chiral auxiliary, could undergo a diastereoselective reaction, such as a reduction or an alkylation. Subsequent cleavage of the C-S bond would release the desired enantiomerically enriched product and potentially allow for the recovery of the chiral auxiliary.
Integration into Polymer Architectures
The incorporation of sulfur atoms into polymer backbones is known to impart unique and desirable properties, including increased refractive index, thermal stability, and metal-binding capabilities. rsc.orgresearchgate.net The thiol functionality of this compound makes it a suitable monomer or modifying agent for the synthesis of novel polymer architectures.
One of the most efficient methods for incorporating thiols into polymers is through thiol-ene and thiol-yne "click" chemistry . mdpi.comresearchgate.net These reactions are characterized by their high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.
Table 2: Potential Polymerization Strategies Involving this compound
| Polymerization Strategy | Description | Potential Outcome |
| Thiol-ene Polymerization | The radical-mediated or nucleophilic addition of the thiol group across a double bond (ene). | This compound could be reacted with multifunctional "ene" monomers to form crosslinked networks or be used as a chain-transfer agent to control molecular weight. |
| Thiol-yne Polymerization | The addition of a thiol across a triple bond (yne). This can lead to either a single or double addition product. | This could be used to create linear or branched polymers with the 2-methoxybutyl group as a pendant side chain, imparting chirality to the overall polymer structure. researchgate.net |
| Post-Polymerization Modification | A pre-formed polymer containing reactive groups (e.g., electrophiles) can be functionalized by reaction with this compound. | This allows for the precise introduction of the chiral, methoxy-containing thiol group onto the surface or along the backbone of a polymer, tailoring its properties for specific applications. nih.gov |
The resulting chiral, sulfur-containing polymers could find applications in areas such as chiral chromatography (as a stationary phase for separating enantiomers), as advanced optical materials, or as biocompatible materials for drug delivery and tissue engineering. nih.govsigmaaldrich.com The presence of the methoxy group could further enhance the solubility and processing characteristics of these polymers.
Thiol-Ene Click Chemistry for Polymer Functionalization and Network Formation
Thiol-ene chemistry describes the reaction between a thiol and an alkene ("ene") to form a stable thioether linkage. wikipedia.org This reaction can be initiated by radicals (often generated by UV light) or catalyzed by a base, and it proceeds with high efficiency and specificity, often with minimal byproducts. wikipedia.orgresearchgate.net For a molecule like this compound, the thiol group can readily add across a carbon-carbon double bond. researchgate.net
This process is exceptionally useful for:
Polymer Functionalization: Pre-existing polymers containing alkene groups can be modified by attaching thiol-containing molecules. This allows for the precise introduction of specific functionalities, such as the methoxy group from this compound, to tailor the polymer's surface properties or solubility.
Network Formation: When multifunctional thiols and alkenes are used, the thiol-ene reaction leads to the formation of a highly cross-linked polymer network. researchgate.netmdpi.com This step-growth polymerization mechanism results in more uniform networks with reduced shrinkage stress compared to traditional chain-growth polymerizations. researchgate.net The properties of these networks, such as their mechanical strength and thermal stability, can be tuned by changing the structure of the thiol and ene monomers. mdpi.com
The reaction mechanism involves the formation of a thiyl radical, which adds to the alkene, followed by a chain transfer step that regenerates the thiyl radical, allowing the process to continue. rsc.org
Disulfide Cross-linking in Self-Healing and Recyclable Polymers
Thiols can be oxidized to form disulfide bonds (-S-S-), a reversible covalent linkage that is central to the design of dynamic and responsive materials. mdpi.comnih.gov This reversibility allows for the creation of polymers that can repair themselves after damage or be recycled under mild conditions. rsc.orgpku.edu.cn
Self-Healing Materials: When a polymer network is cross-linked with disulfide bonds, these bonds can break and reform in response to stimuli like heat, light (UV or visible), or changes in pH. nih.govrsc.org If the material is cut, applying a stimulus allows the disulfide bonds across the fractured interface to exchange and re-establish, effectively "healing" the damage and restoring mechanical properties. rsc.orgresearchgate.netacs.org The efficiency of healing depends on factors like polymer chain mobility and the concentration of disulfide linkers. nih.govacs.org Aromatic disulfides are often favored for these applications due to the lower energy required for their dissociation. acs.org
Recyclable Polymers: The same dynamic nature of disulfide bonds enables the chemical recycling of thermoset plastics. pku.edu.cnresearchgate.net Unlike traditional thermosets with permanent cross-links, disulfide-containing polymers can be broken down into their constituent parts or reprocessed by triggering the disulfide exchange, offering a path toward a more circular polymer economy. pku.edu.cnresearchgate.net
Table 1: Stimuli for Disulfide Bond Exchange in Polymers
| Stimulus | Mechanism | Application | Reference |
|---|---|---|---|
| Redox | Reduction of disulfide to thiols (e.g., with glutathione) or oxidation of thiols to disulfides. | Drug delivery, hydrogel formation. | mdpi.comresearchgate.net |
| Heat | Thermal activation of disulfide metathesis (exchange). | Self-healing of thermosets. | nih.govrsc.org |
| Light (UV/Visible) | Photochemical cleavage of disulfide bonds to form thiyl radicals, which can then recombine. | Spatially controlled healing. | nih.govrsc.org |
| pH Change | Altering the thiol-disulfide equilibrium, particularly in the presence of specific functional groups. | pH-responsive hydrogels. | mdpi.comrsc.org |
Tailoring Polymer Properties through Thiol-Containing Monomers
Incorporating thiol-containing monomers directly into a polymer's structure is a powerful strategy for tuning its bulk and surface properties. researchgate.netjsta.clrsc.org The presence of sulfur atoms enhances characteristics such as refractive index, thermal stability, adhesion, and metal affinity. rsc.org
Depending on whether the thiol is part of the polymer backbone or a pendant side group, its influence varies. jsta.cl For instance, polymers synthesized with monomers like this compound (or a derivative) would exhibit properties influenced by both the reactive thiol and the flexible, moderately polar methoxybutane side chain. Studies have shown that increasing the functionality of thiol monomers (e.g., using trithiols or tetrathiols instead of dithiols) can increase the crosslinking density of a polymer network, which in turn affects its electro-optical and mechanical properties. tandfonline.comnih.gov
Development of Self-Assembled Monolayers (SAMs) and Surface Functionalization
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. wustl.eduuh.edu Thiols are the quintessential molecules for forming SAMs on noble metal surfaces like gold and silver due to the strong, stable bond formed between sulfur and the metal. northwestern.edursc.orgrsc.org
Surface Adsorption Mechanisms on Metal Substrates (e.g., Gold, Silver)
The formation of a SAM from a thiol like this compound on a gold or silver surface is a well-studied process. uh.edursc.org It begins with the chemisorption of the thiol, where the hydrogen atom of the -SH group dissociates, and a strong covalent metal-sulfur (e.g., Au-S or Ag-S) bond is formed. researchgate.netmdpi.com
Following this initial binding, the alkyl chains of the thiol molecules—in this case, the methoxybutane groups—interact with each other through van der Waals forces. wustl.edu These interactions drive the molecules to arrange themselves into a densely packed, ordered, and oriented monolayer. uh.edu The process is self-limiting, typically stopping after a single complete layer has formed. rsc.org While the thiol-gold interaction is stronger and more widely studied, similar principles apply to silver, although the kinetics and binding strength can differ. acs.orgacs.org
Tailoring Surface Properties for Specific Applications (e.g., Wettability, Adhesion)
The power of SAMs lies in the ability to precisely control the chemistry of a surface. The properties of the functionalized surface are determined by the terminal group of the thiol molecule—the part of the molecule exposed at the surface. wustl.edunih.gov
By creating a SAM of this compound, the resulting surface would be defined by the exposed methoxybutane groups. This would alter the surface's wettability (contact angle with water), adhesion, and frictional properties. By choosing thiols with different end groups (e.g., hydrophobic -CH3, hydrophilic -OH, or charged -COOH), surfaces can be engineered for a vast array of applications, from biocompatible coatings and biosensors to corrosion protection and molecular electronics. nih.govmdpi.com Mixed SAMs, formed from solutions containing two or more different thiols, allow for even finer control over surface properties by varying the ratio of the components. nih.gov
Table 2: Influence of Thiol Terminal Group on Surface Wettability (Contact Angle on Gold)
| Thiol Terminal Group | Chemical Formula | Surface Character | Typical Water Contact Angle (θ) |
|---|---|---|---|
| Methyl | -CH₃ | Hydrophobic | ~110° |
| Hydroxyl | -OH | Hydrophilic | ~15-30° |
| Carboxylic Acid | -COOH | Hydrophilic (pH-dependent) | <10° (deprotonated) |
Note: The contact angle for a methoxy-terminated surface, as would be formed by this compound, is expected to be intermediate between highly hydrophobic and highly hydrophilic surfaces.
Design and Synthesis of Stimuli-Responsive Materials Incorporating Thiol Functionalities
The inherent reactivity of the thiol group and its ability to form dynamic disulfide bonds make it an ideal component for creating "smart" or stimuli-responsive materials. mdpi.comnih.gov These materials can change their properties in a controlled way in response to external signals. jsta.cl
The thiol-disulfide interconversion is a primary mechanism for imparting redox responsiveness. mdpi.comresearchgate.net For example, a hydrogel cross-linked with disulfide bonds can be designed to swell or dissolve in a reducing environment (which breaks the S-S bonds) and re-gel in an oxidizing environment (which reforms them). nih.govdigitellinc.com This has significant applications in targeted drug delivery, where a drug-loaded hydrogel can be engineered to release its payload in the specific redox environment of a cancer cell, which has a higher concentration of reducing agents like glutathione (B108866). researchgate.netrsc.org
Furthermore, the thiol group itself is pH-responsive. At neutral or acidic pH, it exists as the thiol (-SH), but at higher pH, it deprotonates to the more reactive thiolate anion (-S⁻). This change can be used to trigger conformational changes in a polymer, altering its solubility or its ability to bind to other molecules. By incorporating molecules like this compound into polymer structures, materials can be synthesized that respond to changes in both redox potential and pH, opening up possibilities for creating sophisticated, multi-responsive systems. mdpi.com
Environmental Distribution, Advanced Detection, and Fate Studies
Development of Ultra-Trace Analytical Methodologies for Environmental Matrices (e.g., Air, Water, Soil)
Detecting volatile sulfur compounds like 2-methoxybutane-1-thiol in complex environmental samples is challenging due to their high reactivity, potential for adsorption to surfaces, and typically low concentrations. acs.orgdiva-portal.org Consequently, analytical methods must incorporate steps for sample pre-concentration and often chemical derivatization to achieve the required sensitivity and selectivity.
Given the expected low concentrations of this compound in the environment, pre-concentration from large volumes of air, water, or soil headspace is a critical first step.
Solid-Phase Microextraction (SPME): This solvent-free technique is highly effective for extracting VOSCs from gaseous and aqueous samples. For volatile thiols, fibers coated with materials like Carboxen/polydimethylsiloxane (CAR/PDMS) are preferred due to their high affinity for these compounds. nih.govresearchgate.net SPME allows for the concentration of analytes directly from the sample matrix or its headspace prior to injection into a gas chromatograph. diva-portal.org
Solid-Phase Extraction (SPE): For aqueous samples, SPE provides a means to concentrate analytes and clean up the sample matrix. While less common for highly volatile compounds, it is particularly useful for concentrating derivatized thiols, which are often less volatile and more stable. nih.govacs.org
Chemical Derivatization: The thiol group is inherently reactive and prone to oxidation, making direct analysis difficult. libretexts.orgresearchgate.net Derivatization converts the thiol into a more stable and easily detectable derivative. This is a crucial step, especially for analysis by liquid chromatography or to improve chromatographic behavior in GC. nih.gov Reagents are chosen based on the analytical method; for instance, 4,4′-dithiodipyridine (DTDP) reacts rapidly with thiols and yields derivatives suitable for highly sensitive LC-MS/MS analysis. acs.org Other reagents, such as monobromobimane (B13751) (mBrB), create fluorescent derivatives for HPLC with fluorescence detection. nih.govresearchgate.net For GC analysis, derivatization can prevent the compound from interacting with active sites in the analytical system. cdc.gov
Below is an interactive table summarizing common pre-concentration and derivatization techniques applicable to the analysis of this compound.
Table 1: Sample Pre-Concentration and Derivatization Techniques for Thiol Analysis.
| Technique | Principle | Applicable Matrix | Applicability to this compound |
|---|---|---|---|
| Solid-Phase Microextraction (SPME) | Adsorption of volatile analytes onto a coated fiber. | Air, Water | High. CAR/PDMS fiber is effective for trapping volatile thiols for subsequent GC analysis. nih.govresearchgate.net |
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. | Water | Moderate. Primarily used to concentrate less volatile thiol derivatives from aqueous samples before LC-MS analysis. nih.govacs.org |
| Derivatization with DTDP | Thiol-disulfide exchange to form a stable, charged derivative. | Water, Extracts | High. Creates a derivative ideal for sensitive quantification by LC-MS/MS in positive ion mode. acs.org |
| Derivatization with mBrB | Alkylation of the thiol group to form a fluorescent derivative. | Water, Extracts | High. Enables highly sensitive analysis by HPLC with fluorescence detection. nih.govresearchgate.net |
Following sample preparation, high-resolution chromatographic separation is coupled with sensitive and selective detectors.
Gas Chromatography (GC): As a volatile compound, this compound is ideally suited for separation by GC. When coupled with specific detectors, GC offers excellent analytical performance for sulfur compounds.
Sulfur Chemiluminescence Detector (SCD): The SCD is extremely selective for sulfur, exhibiting a linear and equimolar response to sulfur compounds, which simplifies quantification. gcms.cz It can achieve detection limits at the parts-per-billion (ppb) level, making it a powerful tool for trace sulfur analysis in complex matrices like petroleum products or environmental air samples. gcms.cztandfonline.comlabrulez.com
Flame Photometric Detector (FPD): The FPD is another sulfur-selective detector commonly used in environmental analysis, though it can be more susceptible to quenching from co-eluting hydrocarbons compared to the SCD. cdc.gov
Mass Spectrometry (MS): GC-MS provides definitive identification based on the mass spectrum of the analyte. It is a versatile detector used for identifying unknown compounds and confirming the presence of target analytes in complex environmental samples. nih.gov
Liquid Chromatography (LC): For the analysis of derivatized thiols, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Tandem Mass Spectrometry (LC-MS/MS): This technique offers exceptional sensitivity and selectivity for analyzing thiol derivatives in aqueous samples. nih.gov By monitoring specific parent-to-product ion transitions, detection limits in the sub-nanomolar range can be achieved, allowing for the quantification of thiols in natural waters. nih.gov
Fluorescence Detection (FLD): When fluorescent derivatizing agents are used, HPLC-FLD provides a highly sensitive and selective method for quantifying thiols. researchgate.net
The following interactive table compares high-sensitivity detection methods suitable for this compound.
Table 2: High-Sensitivity Detection Methods for Thiol Analysis.
| Detector | Coupled To | Principle | Selectivity/Sensitivity |
|---|---|---|---|
| Sulfur Chemiluminescence Detector (SCD) | GC | Detects light from a chemiluminescent reaction involving sulfur oxides. | Extremely high selectivity for sulfur; ppb-level sensitivity; equimolar response. gcms.czlabrulez.com |
| Mass Spectrometry (MS) | GC / LC | Separates ions based on their mass-to-charge ratio. | High selectivity (especially in MS/MS mode); provides structural information. Sensitivity is high, reaching sub-nanomolar levels for LC-MS/MS. nih.gov |
| Flame Photometric Detector (FPD) | GC | Measures light emission from sulfur compounds in a hydrogen-rich flame. | Good selectivity for sulfur; sensitive but can be affected by hydrocarbon quenching. cdc.gov |
| Fluorescence Detector (FLD) | LC | Measures fluorescence of derivatives excited by a light source. | High selectivity and sensitivity when used with specific fluorescent tags. researchgate.net |
Abiotic Degradation Pathways in Environmental Compartments
Once released into the environment, this compound would be subject to non-biological degradation processes, primarily driven by atmospheric photochemistry and oxidation.
Direct photolysis of simple thiols requires UV radiation, typically at wavelengths shorter than 280 nm, to cleave the S-H bond and form a thiyl radical (RS•). researchgate.net Since this range of UV light is mostly filtered out by the ozone layer and does not reach the lower atmosphere, direct photolysis is unlikely to be a significant degradation pathway for this compound in the troposphere. researchgate.net However, indirect photochemical processes, involving reactions with photochemically generated oxidants like the hydroxyl radical (•OH), are expected to be a major atmospheric sink for this compound, similar to other VOSCs. copernicus.org
Hydrolytic Stability: The ether and thiol functional groups are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). acs.orgmasterorganicchemistry.com Therefore, this compound is expected to be hydrolytically stable, and this is not considered a significant degradation pathway.
Oxidative Stability: Oxidation is a primary abiotic degradation route for thiols. researchgate.netwikipedia.org The sulfhydryl group is readily oxidized, even by atmospheric oxygen, in a reaction that can be catalyzed by metal ions. researchgate.netrsc.org A recent study also demonstrated that thiols can undergo spontaneous, non-photochemical oxidation at the air-water interface of aerosols, which could represent a previously overlooked but important environmental fate. acs.orgresearchgate.net The oxidation proceeds in steps:
Thiol to Disulfide: The initial oxidation converts two thiol molecules into a disulfide (R-S-S-R). libretexts.org
Further Oxidation: In the presence of stronger atmospheric oxidants (e.g., ozone, hydrogen peroxide, hydroxyl radicals), the sulfur atom can be further oxidized to form sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately, stable and non-volatile sulfonic acids (R-SO₃H). libretexts.orgnih.gov
Biotic Transformation and Microbial Degradation Mechanisms
While specific studies on the biodegradation of this compound are not available, the general principles of microbial metabolism of organosulfur compounds provide a strong basis for its likely fate. Many microorganisms can utilize low-molecular-weight thiols as a source of essential nutrients, particularly sulfur. nih.govfrontiersin.org
The degradation process would likely be initiated by enzymes targeting the thiol functional group. Bacteria possess diverse metabolic pathways for sulfur compounds. For instance, some microbes can generate methanethiol (B179389) from methionine, which then serves as a precursor for other sulfur-containing volatiles. frontiersin.org By analogy, microorganisms could metabolize this compound, potentially cleaving either the C-S or C-O bond. The degradation products would then enter central metabolic pathways. The efficiency and products of this biodegradation can be influenced by environmental conditions, such as the availability of other carbon sources. frontiersin.org Furthermore, radical S-adenosylmethionine (SAM) enzymes are known to catalyze reactions involving the formation of thioether bonds in nature, indicating that complex enzymatic machinery for transforming such compounds is present in the microbial world. nih.gov
Identification of Microbial Metabolites
Current scientific literature lacks specific studies detailing the microbial metabolites of this compound. While research has explored the microbial metabolism of various organic compounds, including some thiols, specific metabolic pathways and resulting byproducts for this compound have not been documented. General principles of microbial degradation of similar ether and thiol compounds suggest potential metabolic routes, but these remain speculative without direct experimental evidence for this particular molecule.
Biological and Prebiotic Chemical Relevance Non Human Clinical Focus
Fundamental Role of Thiol Chemistry in Redox Biology and Enzyme Mechanisms
Thiol chemistry is central to redox biology, where the sulfhydryl group of cysteine residues in proteins and low-molecular-weight thiols like glutathione (B108866) act as crucial players in maintaining cellular redox homeostasis and in enzymatic catalysis. creative-proteomics.com The thiol group can be easily oxidized and reduced, making it an excellent biological redox switch. wikipedia.org
Thiol-disulfide exchange is a fundamental reaction in biochemistry, involving the swapping of disulfide bonds. This process is critical for protein folding, enzyme regulation, and signal transduction. nih.gov Glutaredoxins (Grxs) are small oxidoreductase enzymes that catalyze the reduction of protein-glutathione mixed disulfides (PSSG) in a process called deglutathionylation. nih.govnih.gov
The catalytic mechanism of glutaredoxins typically involves a ping-pong mechanism with two main steps:
The thiolate of the N-terminal active-site cysteine of Grx attacks the glutathionyl sulfur of the protein-glutathione mixed disulfide, leading to the formation of a Grx-SSG intermediate and the release of the reduced protein. nih.gov
A molecule of glutathione (GSH) then attacks the glutathionyl sulfur of the Grx-SSG intermediate, regenerating the reduced Grx and producing glutathione disulfide (GSSG). nih.gov
This process is vital for reversing protein S-glutathionylation, a post-translational modification that can alter protein function. mdpi.com Glutaredoxins can operate through both monothiol and dithiol mechanisms to catalyze these exchanges. nih.govrsc.org The theoretical interaction of 2-methoxybutane-1-thiol in such a system would likely be as a simple thiol, capable of participating in non-enzymatic thiol-disulfide exchange reactions, although its specific reactivity would be influenced by the steric hindrance and electronic effects of its methoxybutyl group.
The thiol group of this compound would be expected to interact with endogenous thiols like cysteine and glutathione. Cysteine is a proteinogenic amino acid with a thiol side chain that is often involved in the active sites of enzymes and can form disulfide bonds that stabilize protein structure. creative-proteomics.comwikipedia.org Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in most cells and a key antioxidant. wikipedia.orgnih.gov
The primary interaction would be through thiol-disulfide exchange reactions. For instance, this compound could react with an oxidized glutathione molecule (GSSG) to form a mixed disulfide and a molecule of GSH. Conversely, it could be oxidized by reactive oxygen species (ROS) and then react with GSH. The general reaction for protein S-glutathionylation, which can be analogously considered for a small molecule thiol, is:
RSH + GSH + [O] → GSSR + H₂O wikipedia.org
In this reaction, RSH represents a thiol-containing molecule like this compound. The reactivity of its thiol group would be a key determinant of its participation in the cellular thiol pool and its potential to influence the redox state of cysteine and glutathione. nih.govacs.org
Contribution to Prebiotic Chemistry and Origin of Life Hypotheses
Thiols are considered to have played a significant role in the origin of life by participating in prebiotic chemical reactions that led to the formation of essential biomolecules. researchgate.netmdpi.com
On the early Earth, thiols could have acted as catalysts in various reactions. For example, thiols have been shown to catalyze the formation of thioamide bonds from nitriles, which are important intermediates in the synthesis of amino acids and nucleobases. researchgate.net The presence of thiols in prebiotic scenarios could have facilitated the formation of thioesters, which are high-energy compounds that could have served as an early form of energy currency before the evolution of ATP. nih.govyoutube.com
The "thioester world" hypothesis posits that thioesters were central to the emergence of metabolism. mdpi.com The simple structure of this compound makes it a plausible, albeit hypothetical, participant in such prebiotic scenarios. Its volatility would depend on its molecular weight, which would influence its distribution in different prebiotic environments.
Proto-metabolic pathways are hypothetical reaction sequences that may have preceded modern metabolism. Thiols are implicated in these early pathways, particularly in the context of carbon fixation and the synthesis of key biomolecules. nih.govroyalsocietypublishing.org Network expansion algorithms that model proto-metabolic networks suggest that the presence of thiols is crucial for the production of fatty acids and branched-chain keto acids from simple precursors. nih.gov
Some models of early metabolism, such as a primitive version of the reverse tricarboxylic acid (rTCA) cycle, rely on the formation of acetyl-thioesters. nih.govnih.gov The thiol group of this compound could theoretically participate in the formation of such thioesters, contributing to the chemical inventory of a prebiotic environment.
Molecular Interactions with Model Biological Systems (e.g., Membranes, Proteins) - Mechanism-focused, not therapeutic
The interaction of this compound with model biological systems would be dictated by its amphiphilic nature, with the methoxybutane group providing hydrophobicity and the thiol group contributing polarity.
Interactions with Membranes:
Biological membranes are complex assemblies of lipids and proteins. nih.govacs.org The hydrophobic methoxybutyl chain of this compound would likely favor its partitioning into the lipid bilayer of a membrane. The specific orientation and depth of insertion would depend on the balance between the hydrophobic interactions of the alkyl chain and the hydrophilic nature of the thiol group. The thiol group could potentially interact with the polar head groups of phospholipids (B1166683) or with transmembrane proteins. nih.govacs.org Such interactions could locally alter membrane properties, although the magnitude of this effect would depend on the concentration of the thiol.
Interactions with Proteins:
The thiol group of this compound could interact with proteins in several ways. creative-proteomics.comnih.gov
Thiol-Disulfide Exchange: It could react with accessible disulfide bonds in proteins, potentially altering their structure and function.
Hydrogen Bonding: The thiol group can act as a hydrogen bond donor, forming weak interactions with electronegative atoms in the protein backbone or side chains.
Coordination with Metal Ions: Thiolates are excellent ligands for many metal ions. If a protein contains a metal cofactor, the thiol group of this compound could potentially coordinate with the metal, although this would likely be in competition with endogenous ligands like cysteine residues. wikipedia.org
The following table summarizes the potential interactions of this compound based on the general reactivity of thiols:
| Biological Entity | Potential Interaction of this compound | Governing Principle |
| Glutaredoxin | Could act as a substrate or inhibitor in a non-specific manner. | Thiol-disulfide exchange |
| Cysteine | Could participate in redox cycling with cysteine/cystine. | Thiol-disulfide exchange |
| Glutathione | Could react with GSSG or be a target for glutathionylation. | Thiol-disulfide exchange |
| Lipid Membranes | Partitioning into the lipid bilayer. | Hydrophobic and hydrophilic interactions |
| Proteins | Thiol-disulfide exchange, hydrogen bonding, metal coordination. | Chemical reactivity of the thiol group |
Characterization of Biosynthesis and Biotransformation Pathways
Currently, there is a lack of direct scientific literature detailing the specific biosynthesis or biotransformation pathways of this compound in any organism. Its natural occurrence has not been definitively established. However, the biotransformation of structurally related sulfur-containing compounds, particularly thiols, has been the subject of extensive research, especially in the context of food and beverage microbiology. These established pathways offer a framework for hypothesizing the potential formation of this compound from relevant precursors.
The most well-characterized biotransformation pathways for volatile thiols involve the enzymatic activity of various microorganisms, most notably yeast, during fermentation processes. nih.govrahrbsg.com These pathways typically involve the release of a volatile thiol from a non-volatile, cysteine- or glutathione-conjugated precursor present in the raw materials. nih.govomegayeast.com
A key enzyme in this process is β-lyase (also known as cysteine-S-conjugate β-lyase). nih.govtwistbioscience.com This enzyme cleaves the C-S bond in a cysteine conjugate, releasing the free thiol, pyruvate, and ammonia. The general mechanism for this reaction is as follows:
Precursor (Cysteine-S-conjugate) + H₂O --(β-lyase)--> Volatile Thiol + Pyruvate + NH₃
This enzymatic release of thiols is a critical step in the development of the aromatic profiles of various fermented beverages, including wine and beer. nih.govrahrbsg.com Research has shown that the expression of genes encoding for β-lyase, such as the IRC7 gene in Saccharomyces cerevisiae, is crucial for the liberation of these aroma-active compounds. twistbioscience.com
In plants, the biosynthesis of sulfur-containing compounds, including the precursor amino acid cysteine, is well-established. nih.govnih.gov Cysteine serves as the primary sulfur donor for a vast array of metabolites. researchgate.net The biosynthesis of cysteine itself involves the incorporation of sulfide (B99878) into O-acetylserine, a reaction catalyzed by O-acetylserine (thiol) lyase. nih.govresearchgate.net While this pathway builds the fundamental sulfur-containing amino acid, the subsequent steps that might lead to a methoxylated thiol like this compound are not documented.
It is conceivable that this compound could be formed through a similar biotransformation process if a suitable methoxylated precursor exists in nature. For instance, a hypothetical precursor, S-(2-methoxybutyl)cysteine, could potentially be cleaved by a microbial β-lyase to yield this compound.
Another potential, though less directly supported, pathway could involve the methylation of a corresponding thiol precursor. Enzymes such as catechol-O-methyltransferase are known to methylate hydroxyl groups, and it is plausible that analogous enzymes could act on sulfhydryl groups under specific biological conditions. libretexts.org
Furthermore, non-enzymatic pathways for thiol formation have been observed, such as the light-induced formation of 3-methylbut-2-ene-1-thiol in beer from isohumulones and a sulfur source like cysteine. researchgate.netresearchgate.net However, such a mechanism would be highly specific to the precursors and conditions involved.
While the direct biosynthesis of this compound remains uncharacterized, the established knowledge of thiol biotransformation provides a solid foundation for future research into its potential natural origins.
Interactive Data Table: Key Enzymes and Reactions in Thiol Biotransformation
| Enzyme/Reaction Type | Precursor(s) | Product(s) | Organism(s) | Reference(s) |
| β-lyase (C-S lyase) | Cysteine-S-conjugates | Volatile thiol, Pyruvate, Ammonia | Saccharomyces cerevisiae (Yeast) | nih.govtwistbioscience.com |
| O-acetylserine (thiol) lyase | O-acetylserine, Sulfide | Cysteine, Acetate | Plants | nih.govresearchgate.net |
| Light-induced reaction | Isohumulones, Cysteine | 3-methylbut-2-ene-1-thiol | N/A (Beer) | researchgate.netresearchgate.net |
| Biotransformation of Cysteine-Aldehyde Conjugates | Cysteine-aldehyde conjugates | Various thiols (e.g., 2-furfurylthiol) | Saccharomyces cerevisiae (Baker's yeast) | nih.gov |
Future Research Directions and Unaddressed Challenges
Innovations in Asymmetric Synthesis and Stereochemical Control
The synthesis of chiral thiols, such as 2-methoxybutane-1-thiol, presents a considerable challenge in synthetic chemistry. beilstein-journals.orgnih.gov Future research will need to focus on developing novel and efficient methods for its asymmetric synthesis to obtain enantiomerically pure forms of the molecule. This is critical as the biological and material properties of chiral molecules are often enantiomer-dependent.
Key research directions include:
Development of Novel Chiral Catalysts: The design and application of new chiral catalysts, including organocatalysts and transition-metal complexes, could enable highly enantioselective synthetic routes to this compound.
Stereoselective Thiolation Reactions: Investigating stereoselective methods for introducing the thiol group into a precursor molecule will be essential. This could involve the use of chiral sulfur-transfer reagents or the development of enzymatic processes that can catalyze the formation of the C-S bond with high stereocontrol.
Advanced Separation Techniques: Alongside synthetic innovations, the development of more efficient and scalable methods for the separation of enantiomers, such as chiral chromatography, will be important for accessing optically pure this compound.
Controlling the stereochemistry of the alkene product in reactions such as the nucleophilic thiol-yne addition can be achieved by adjusting solvent polarity and base strength. nih.govresearchgate.net This principle could be explored in synthetic pathways involving this compound to influence the stereochemical outcome of reactions where it participates.
Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives
The unique electronic and steric properties of this compound suggest that its derivatives could serve as effective ligands or catalysts in a variety of chemical transformations. Future research should explore the catalytic potential of this compound and its derivatives.
Potential areas of investigation include:
Ligand Development for Asymmetric Catalysis: Modified this compound derivatives could be synthesized and evaluated as ligands for transition metals in asymmetric catalysis. The presence of both a soft sulfur donor and a hard oxygen donor could lead to unique coordination properties and catalytic activities.
Organocatalysis: The thiol group can participate in various organocatalytic transformations, such as Michael additions and conjugate additions. Investigating the ability of this compound and its derivatives to catalyze such reactions could open up new synthetic methodologies.
Dual Catalysis Systems: Exploring the use of this compound derivatives in dual catalytic systems, where it could act in concert with another catalyst to promote complex chemical transformations, is a promising avenue. For instance, its potential role in pyrylium cycloadditions could be investigated. nih.gov
Advanced Materials Integration and Performance Optimization in Functional Devices
The incorporation of this compound derivatives into advanced materials could lead to novel functionalities and improved performance in various devices. The thiol group is well-known for its ability to bind to metal surfaces, making it a prime candidate for surface modification and the development of self-assembled monolayers (SAMs).
Future research in this area could focus on:
Surface Functionalization of Nanomaterials: The covalent attachment of this compound to the surface of nanoparticles, quantum dots, and other nanomaterials could be used to tune their electronic, optical, and catalytic properties. researchgate.net
Development of Functional Polymers and Hydrogels: Incorporating this compound into polymer backbones or as pendant groups could lead to materials with tailored mechanical, thermal, and chemical properties. For example, its integration into hydrogels could influence their stiffness and swelling behavior. researchgate.netnih.gov
Applications in Electronics and Sensors: The ability of thiol-functionalized molecules to interact with metal electrodes makes them interesting for applications in molecular electronics and chemical sensors. The specific structure of this compound could lead to unique sensing capabilities.
Development of Integrated Analytical and Computational Frameworks for Mechanistic Understanding
A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. An integrated approach combining advanced analytical techniques and computational modeling will be essential to elucidate these mechanisms.
Key aspects to be addressed include:
Kinetic and Mechanistic Studies: Detailed kinetic studies of reactions involving this compound, using techniques such as real-time Fourier Transform Infrared Spectroscopy (FTIR), can provide valuable information about reaction rates and intermediates. nih.gov
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation barriers, and predict the influence of substituents and reaction conditions on the reactivity of this compound. nih.govrsc.orgresearchgate.net
Spectroscopic Characterization: Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, will be vital for the characterization of reactants, intermediates, and products in reactions involving this thiol.
Sustainable Manufacturing and Life Cycle Assessment for Research-Scale Production
As research on this compound progresses, it will be important to consider the sustainability of its production. Even at the research scale, developing environmentally benign synthetic routes and understanding the life cycle impact of the compound are crucial for responsible chemical innovation.
Future efforts should be directed towards:
Green Synthesis Routes: Developing synthetic methods that utilize renewable starting materials, employ environmentally friendly solvents, and minimize waste generation will be a key challenge.
Life Cycle Assessment (LCA): Conducting a life cycle assessment for the research-scale production of this compound will help to identify the environmental hotspots in the manufacturing process and guide the development of more sustainable alternatives. mit.eduresearchgate.netmdpi.commdpi.com
Atom Economy and Process Optimization: Applying the principles of green chemistry, such as maximizing atom economy and reducing the number of synthetic steps, will be essential for developing efficient and sustainable production methods.
By addressing these future research directions and unaddressed challenges, the scientific community can unlock the full potential of this compound and pave the way for its application in a wide range of scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methoxybutane-1-thiol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, thiolation of 2-methoxy-1-butanol using Lawesson’s reagent or H₂S under controlled anhydrous conditions (60–80°C, inert atmosphere) yields the thiol derivative. Reaction efficiency depends on solvent polarity (e.g., DMF enhances nucleophilicity) and catalyst choice (e.g., triethylamine for acid scavenging). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.3 ppm) and thiol (-SH, δ ~1.5 ppm) protons, with coupling patterns confirming stereochemistry.
- IR Spectroscopy : Confirm S-H stretch (~2550 cm⁻¹) and C-O-C stretch (~1100 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion peak ([M]⁺ at m/z 120) and fragmentation patterns validate the structure. Cross-reference with NIST spectral libraries for validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods to mitigate exposure to volatile thiols (odor threshold <1 ppm).
- Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent oxidation.
- Spill Management : Neutralize with 10% sodium hypochlorite (bleach) solution to oxidize thiols to less hazardous disulfides .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) calculate bond dissociation energies (BDEs) to predict regioselectivity in substitution reactions. Molecular dynamics (MD) models assess solvent effects on reaction kinetics. Retrosynthesis tools, like AI-driven platforms, propose feasible routes by cross-referencing reaction databases (e.g., Reaxys, SciFinder) .
Q. How do solvent polarity and temperature influence the thiol-disulfide equilibrium in this compound?
- Methodological Answer : Use UV-Vis spectroscopy to monitor disulfide formation (λ_max ~260 nm). In polar solvents (e.g., water or DMSO), the equilibrium shifts toward disulfides due to stabilization of the transition state. Thermodynamic parameters (ΔH, ΔS) are derived from van’t Hoff plots using variable-temperature NMR (25–80°C). Kinetic studies under anaerobic conditions isolate oxidation pathways .
Q. What strategies resolve contradictions between experimental and computational data on this compound’s stability?
- Methodological Answer :
- Triangulation : Validate computational predictions (e.g., bond angles, energies) with X-ray crystallography or neutron diffraction data.
- Error Analysis : Compare DFT functional performance (e.g., M06-2X vs. ωB97XD) to identify systematic biases.
- Reproducibility : Replicate experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) to isolate environmental variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
